molecular formula C13H10Br2N4O2 B2405986 8-bromo-7-(3-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 299421-69-5

8-bromo-7-(3-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2405986
CAS RN: 299421-69-5
M. Wt: 414.057
InChI Key: JSRQIJNZZJBWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-7-(3-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BBD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BBD belongs to the class of purine derivatives and is known to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Bromophenols and Brominated Tetrahydroisoquinolines

    This compound has been used in the synthesis of new bromophenols C-N coupled with nucleoside base derivatives. These compounds were isolated from the red alga Rhodomela confervoides and have potential for various biological activities (Ma et al., 2007).

  • Development of Antidepressant Agents

    A derivative of this compound, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, exhibited antidepressant activity. This highlights its role in the development of potential therapeutic agents (Khaliullin et al., 2018).

  • Thietanyl Protection in Synthesis

    The compound is used in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl protecting group, demonstrating its utility in organic synthesis and chemical modifications (Khaliullin & Shabalina, 2020).

  • Reaction with Trisamine

    The compound has shown interesting chemical reactions, such as reacting with trisamine in DMF to produce unusual 8-dimethylamino-substituted derivatives, which is significant in understanding its chemical behavior (Khaliullin & Shabalina, 2020).

  • Synthesis of Dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones

    The compound is involved in the synthesis of new purine derivatives, showcasing its versatility in creating a variety of chemically interesting and potentially biologically active molecules (Khaliullin & Klen, 2010).

  • Development of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

    Derivatives of this compound have been synthesized as inhibitors of DPP-IV, an enzyme relevant in diabetes treatment. This illustrates its potential application in developing new therapeutic agents (Mo et al., 2015).

  • Creation of 1,2,4-Triazole Derivatives

    This compound reacts with 1,2,4-triazoles to yield new purine derivatives, expanding its utility in synthetic chemistry and the potential for discovering new biological activities (Klen & Khaliullin, 2010).

properties

IUPAC Name

8-bromo-7-[(3-bromophenyl)methyl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N4O2/c1-18-10-9(11(20)17-13(18)21)19(12(15)16-10)6-7-3-2-4-8(14)5-7/h2-5H,6H2,1H3,(H,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRQIJNZZJBWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-7-(3-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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